molecular formula C14H12N2O B5178678 2-(5-methyl-1,3-benzoxazol-2-yl)aniline

2-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B5178678
M. Wt: 224.26 g/mol
InChI Key: FMUHCEMIRRZMIT-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a heterocyclic compound featuring a benzoxazole core fused to a benzene ring. The benzoxazole moiety (C₇H₅NO) is substituted with a methyl group at position 5 and an aniline group (-C₆H₄NH₂) at position 2. Its molecular formula is C₁₃H₁₁N₂O, with a molecular weight of 213.24 g/mol (calculated). This compound is synthesized via solvent-free reductive amination or photochemical methods, often serving as a precursor for biologically active derivatives . Key applications include its role in developing antimicrobial and antitumor agents, as demonstrated by its derivatives' inhibitory effects on Aspergillus flavus, Candida albicans, and Escherichia coli .

Properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHCEMIRRZMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide. The reaction is often carried out under argon atmosphere with blue LED light irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors in biological systems, potentially influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoxazole Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences & Bioactivity
2-(5-Methyl-1,3-benzoxazol-2-yl)aniline Methyl (C5), aniline (C2) C₁₃H₁₁N₂O 213.24 Parent compound; exhibits antitumor and antimicrobial activity via derivatives .
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline Chloro (C5), aniline (C3) C₁₃H₉ClN₂O 256.68 Chloro substitution enhances lipophilicity; bioactivity data not reported in evidence .
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline Chloro (C4), methyl (C5) C₁₃H₁₀ClN₂O 248.68 Chloro at aniline ring alters steric effects; potential for modified receptor interactions .
3-(1,3-Benzoxazol-2-yl)aniline Aniline (C3), no methyl C₁₃H₁₀N₂O 210.23 Lacks methyl group; reduced hydrophobicity may impact membrane permeability .

Key Observations :

  • Chloro vs.
  • Positional Effects : Substitutions on the aniline ring (e.g., 4-chloro in ) influence steric interactions, which may modulate binding to biological targets.

Heterocyclic Variants

Table 2: Heterocyclic Core Modifications
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Benzoxazole C₁₃H₁₁N₂O 213.24 Oxygen in oxazole enhances hydrogen bonding; moderate polarity .
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline Benzimidazole C₁₄H₁₃N₃ 223.28 Nitrogen replaces oxygen; increased basicity and potential for DNA interaction .
2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline 1,3,4-Oxadiazole C₉H₈N₄O 188.19 Smaller heterocycle; reduced aromaticity may decrease stability .

Key Observations :

  • Benzoxazole vs. Benzimidazole : Benzimidazole derivatives (C₁₄H₁₃N₃) are more basic due to the additional nitrogen, enabling stronger interactions with acidic biological targets.

Q & A

Q. Basic

  • Antimicrobial Activity : Agar well diffusion against E. coli (ATCC-8739) and B. subtilis (ATCC-6633) .
  • Antifungal Activity : Inhibition assays against C. albicans and A. flavus .
  • Antitumor Screening : Dose-dependent cytotoxicity assays using standard cell lines (e.g., MCF-7 or HeLa) .

How can solvent-free synthetic approaches be optimized to improve the yield and purity of this compound derivatives?

Q. Advanced

  • Grinding Time Optimization : Extending grinding to 30–40 minutes ensures complete imine formation.
  • Catalyst Ratio Adjustment : Varying NaBH₄:boric acid ratios (e.g., 1.2:1) enhances reduction efficiency.
  • Temperature Control : Mild heating (30–40°C) accelerates reaction kinetics without side products .

What strategies can resolve contradictory data in NMR and mass spectrometry when characterizing novel analogs?

Q. Advanced

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to resolve overlapping signals.
  • High-Resolution MS (HRMS) : Confirms exact masses (e.g., Δ < 5 ppm error).
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for complex splitting patterns .

How should researchers design dose-response experiments and mechanistic studies to elucidate the antitumor activity of these derivatives?

Q. Advanced

  • Dose-Response Curves : Test concentrations from 1–100 µM to determine IC₅₀ values (e.g., compound 3a shows IC₅₀ = 12.5 µM against MCF-7) .
  • Mechanistic Probes :
    • Apoptosis assays (Annexin V/PI staining).
    • Cell cycle analysis (flow cytometry).
    • Target inhibition studies (e.g., kinase profiling) .

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulates ligand-protein binding dynamics (e.g., docking with fungal CYP51) .

What safety protocols are critical when handling this compound, given its potential health hazards?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How do structural modifications at the benzoxazole ring or aniline moiety influence biological activity?

Q. Advanced

Modification Impact on Activity Example
Sulfanyl Group (R-S) Enhances antifungal activity (e.g., 3a inhibits C. albicans at 50 µg/mL) .2-[(5-Methyl-benzoxazol-2-yl)sulfanyl]
Electron-Withdrawing Groups Increases antitumor potency (e.g., 3c IC₅₀ = 8.7 µM) .Nitro or chloro substituents
Methyl Substitution Improves metabolic stability (reduced CYP450 interaction) .5-Methyl-benzoxazole

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